N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine is a chemical compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine typically involves the nitration of 2-methylquinoline followed by reduction. The nitration process introduces a nitro group at the 4-position of the quinoline ring, which is then reduced to a hydroxyamino group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as tin(II) chloride or iron powder for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Nitrosoquinoline and nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Studied for its potential as a mutagen and its effects on DNA.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine involves its interaction with DNA. The compound can form covalent adducts with DNA bases, leading to mutations and potential carcinogenic effects. It is also known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Nitroquinoline 1-oxide: A well-known mutagen and carcinogen.
Quinoxaline 1,4-di-N-oxides: Known for their antimicrobial and antitumor activities.
Uniqueness
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine is unique due to its specific hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to form stable DNA adducts and induce oxidative stress sets it apart from similar compounds .
Properties
CAS No. |
10482-16-3 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-9(11-13)8-4-2-3-5-10(8)12(7)14/h2-6,13-14H,1H3 |
InChI Key |
BJOKXHWQCMMWRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
Canonical SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.